molecular formula C14H20N2S B5875740 N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea

Cat. No. B5875740
M. Wt: 248.39 g/mol
InChI Key: IWVZCHCCOJIGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea (CPDTU) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the role of potassium channels in various physiological and pathological processes. CPDTU is a selective blocker of the Kv1.3 potassium channel, which is expressed in a variety of immune cells and is involved in regulating their function.

Mechanism of Action

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea acts as a selective blocker of the Kv1.3 channel, which is a voltage-gated potassium channel expressed in various immune cells. Kv1.3 channels are involved in regulating the membrane potential of these cells and their activation and proliferation. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea binds to the pore region of Kv1.3 channels and inhibits their function, leading to a decrease in the membrane potential and a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of T cell and B cell proliferation, modulation of macrophage and dendritic cell function, and reduction of cytokine production. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has several advantages as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. It is a selective blocker of Kv1.3 channels and does not affect other potassium channels or ion channels. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea is also stable and soluble in water, making it easy to use in experiments. However, N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has some limitations, including its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its potential as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. One direction is to investigate the potential therapeutic applications of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea in autoimmune diseases, inflammatory disorders, and cancer. Another direction is to develop more selective and potent blockers of Kv1.3 channels based on the structure of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. Finally, further studies are needed to understand the mechanisms of action of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its effects on immune cells and other cell types.

Synthesis Methods

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea can be synthesized through a multi-step process starting with the reaction of cyclopentylamine with 2,3-dimethylbenzoyl chloride to form N-cyclopentyl-2,3-dimethylbenzamide. This intermediate is then reacted with thiourea in the presence of a base to form N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. The synthesis of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been optimized to obtain high yields and purity.

Scientific Research Applications

N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been used extensively as a pharmacological tool to study the role of Kv1.3 channels in various physiological and pathological processes. Kv1.3 channels are expressed in T cells, B cells, and other immune cells, and their activation is involved in the activation and proliferation of these cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of other immune cells such as macrophages and dendritic cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been used to study the role of Kv1.3 channels in cancer, autoimmune diseases, and neurological disorders.

properties

IUPAC Name

1-cyclopentyl-3-(2,3-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-10-6-5-9-13(11(10)2)16-14(17)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVZCHCCOJIGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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